2-Bromo-4-cyclopropylpyrimidine

Description

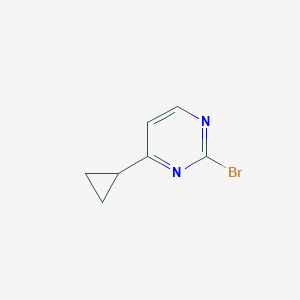

2-Bromo-4-cyclopropylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 2 and a cyclopropyl group at position 4 of the pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them electron-deficient and highly reactive in cross-coupling reactions. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for boronic acid substitution. For instance, 4-bromo-2-cyclopropylpyrimidine (a positional isomer, depending on numbering conventions) was used to synthesize 2-cyclopropylpyrimidine-4-boronic acid in 90% yield via a palladium-catalyzed borylation reaction . Liquid chromatography-mass spectrometry (LC-MS) analysis of the product revealed the presence of both the boronic acid (m/z 165 [M+1]) and its trimeric anhydride (m/z 439 [M+1]) .

Properties

Molecular Formula |

C7H7BrN2 |

|---|---|

Molecular Weight |

199.05 g/mol |

IUPAC Name |

2-bromo-4-cyclopropylpyrimidine |

InChI |

InChI=1S/C7H7BrN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

FBGLULFMMRWXEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS 32779-36-5)

- Structural Similarity : 0.85 (compared to 2-bromo-4-cyclopropylpyrimidine) .

- Key Differences : Bromine at position 5 and chlorine at position 2. Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

- Applications : Likely used in stepwise functionalization due to orthogonal reactivity of bromine and chlorine.

5-Bromo-2-cyclopropyl-4-methylpyrimidine (CAS 1485101-85-6)

- Molecular Formula : C₈H₉BrN₂.

- Molecular Weight : 213.07 g/mol .

- Key Differences: Methyl group at position 4 instead of cyclopropyl.

Pyrimidines with Mixed Halogens and Alkyl/Amino Substituents

5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)

4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)

- Structural Similarity : 0.58 .

- Key Differences: Amino group at position 4. Amino is strongly electron-donating, activating the ring for electrophilic substitution but deactivating adjacent positions for NAS.

Pyridine Derivatives with Comparable Substitution Patterns

2-Chloro-4-bromopyridine

- Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Pyridine’s lower electron deficiency makes it less reactive in cross-couplings compared to pyrimidines.

- Applications : Used to synthesize sulfonyl chlorides and trifluoromethyl derivatives .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.